molecular formula C18H13NO3 B10778857 1H-Benzo[a]carbazole-1,4(11H)-dione, 8-methoxy-11-methyl-

1H-Benzo[a]carbazole-1,4(11H)-dione, 8-methoxy-11-methyl-

Cat. No.: B10778857
M. Wt: 291.3 g/mol
InChI Key: NJELFFLROCNKMT-UHFFFAOYSA-N
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Description

NSC641396 is a chemical compound known for its potent inhibitory effects on protein arginine methyltransferase 9 (PRMT9). This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia .

Preparation Methods

The synthesis of NSC641396 involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are detailed in various research publications. Industrial production methods for NSC641396 are not widely documented, but laboratory-scale synthesis typically involves the use of standard organic synthesis techniques .

Chemical Reactions Analysis

NSC641396 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

NSC641396 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of PRMT9 and its effects on various biochemical pathways.

    Biology: NSC641396 is used to investigate the role of PRMT9 in cellular processes such as RNA translation and protein biosynthesis.

    Medicine: The compound has shown potential in the treatment of acute myeloid leukemia by inhibiting the activity of PRMT9, which is involved in the maintenance of leukemia stem cells.

Mechanism of Action

NSC641396 exerts its effects by inhibiting the enzymatic activity of PRMT9. This inhibition leads to decreased methylation of specific protein substrates, such as polyadenylate-binding protein 1 (PABP1). The reduction in PABP1 methylation affects RNA translation and protein biosynthesis, ultimately leading to decreased levels of short-lived proteins that are crucial for the survival of leukemia stem cells .

Comparison with Similar Compounds

NSC641396 is unique in its potent inhibitory effects on PRMT9. Similar compounds include other PRMT inhibitors, such as:

Properties

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

8-methoxy-11-methylbenzo[a]carbazole-1,4-dione

InChI

InChI=1S/C18H13NO3/c1-19-14-6-3-10(22-2)9-13(14)11-4-5-12-15(20)7-8-16(21)17(12)18(11)19/h3-9H,1-2H3

InChI Key

NJELFFLROCNKMT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C4=C(C=C3)C(=O)C=CC4=O

Origin of Product

United States

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